molecular formula C14H13NO3 B075856 Ethyl 2-oxo-3-(quinolin-2-yl)propanoate CAS No. 13119-76-1

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Cat. No. B075856
CAS RN: 13119-76-1
M. Wt: 243.26 g/mol
InChI Key: ORRFCFGNBCDGIS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, also known as EQP, is a synthetic compound of the ester family. It has the molecular formula C14H13NO3 and a molecular weight of 243.26 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can be represented by the SMILES string CCOC(=O)C(=O)Cc1ccc2ccccc2n1 . This indicates that the compound contains a quinoline ring attached to a propanoate group via an ethyl bridge.


Physical And Chemical Properties Analysis

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has a predicted boiling point of 364.2±17.0 °C and a predicted density of 1.208±0.06 g/cm3 . The compound has a melting point of 63-64 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are of great interest due to their unique biological activities .

Pharmaceutical and Biological Activities

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, being a quinolin-2-one derivative, may also exhibit similar activities.

Antibacterial Activity

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate derivatives have been synthesized and evaluated for their antibacterial properties . In particular, some compounds were found to be highly active against S. aureus and M. roseus species .

Role in Natural and Synthetic Chemistry

Quinoline-2,4-diones, which are related to Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, play unique roles in natural and synthetic chemistry . They are found in over 100 naturally occurring molecules .

Antimalarial Agents

Quinoline based drugs, which include quinine, quinidine, chloroquine, mefloquine, and halofantrine, are widely used as antimalarial agents . As a quinoline derivative, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate may also have potential in this area.

Antifungal Activity

Quinoline derivatives possess a broad spectrum of biological activities such as antifungal . Therefore, Ethyl 2-oxo-3-(quinolin-2-yl)propanoate might also exhibit antifungal activity.

Anti-arrhythmic Activity

Quinoline derivatives are also known for their anti-arrhythmic activities . Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, being a quinoline derivative, may also have potential in this field.

Insecticides and Microbicides

Some organoselenium compounds are known as effective insecticides, microbicides . Since Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a selenium-containing compound, it might also be used in these applications.

Mechanism of Action

properties

IUPAC Name

ethyl 2-oxo-3-quinolin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRFCFGNBCDGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366308
Record name Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

CAS RN

13119-76-1
Record name Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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